molecular formula C12H10N4O2 B2555443 (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 620586-59-6

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No. B2555443
CAS RN: 620586-59-6
M. Wt: 242.238
InChI Key: VGWUFDNAFSITAI-VGOFMYFVSA-N
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Description

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile, also known as HOC-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. HOC-1 is a member of the oxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Reactivity and Synthesis of Heterocyclic Compounds

Research has demonstrated the compound's utility in synthesizing new functionalized 2-benzazepines, exploring the keto-enol tautomerism and reactions with hydrazines. These studies underscore the versatility of such compounds in generating a variety of heterocyclic structures, which are of interest in medicinal chemistry and drug design (Kostyrko, Kovtunenko, & Kysil, 2006). Furthermore, the compound has been involved in the synthesis of novel pyrimidine and fused pyrimidine derivatives, highlighting its role in diversifying pyrimidine chemistry, which is crucial for developing compounds with potential antiviral activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Biological Activity Evaluation

Studies have also focused on evaluating the synthesized compounds for various biological activities. For instance, derivatives synthesized from hydrazinyl compounds have been assessed for urease inhibition, antioxidant, and antibacterial activities. This includes a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, which showed significant activity in these domains (Hanif, Saleem, Hussain, Rama, Zaib, Aslam, Jones, & Iqbal, 2012). Additionally, new transformations of related compounds have led to the introduction of azole fragments, further expanding the chemical space for potential therapeutic agents (Shablykin, Brovarets, & Drach, 2007).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of synthesized derivatives has also been a significant area of study. Arylidene-hydrazinyl-thiazole derivatives have shown promising antiproliferative activity against carcinoma cell lines, demonstrating the therapeutic potential of molecules derived from hydrazinyl compounds (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014). These findings are crucial for the development of new anticancer strategies.

properties

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUFDNAFSITAI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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